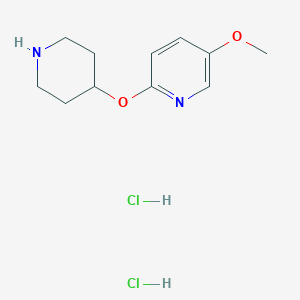5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride
CAS No.:
Cat. No.: VC16522503
Molecular Formula: C11H18Cl2N2O2
Molecular Weight: 281.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H18Cl2N2O2 |
|---|---|
| Molecular Weight | 281.18 g/mol |
| IUPAC Name | 5-methoxy-2-piperidin-4-yloxypyridine;dihydrochloride |
| Standard InChI | InChI=1S/C11H16N2O2.2ClH/c1-14-10-2-3-11(13-8-10)15-9-4-6-12-7-5-9;;/h2-3,8-9,12H,4-7H2,1H3;2*1H |
| Standard InChI Key | YRXOQBFRUBIFGA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CN=C(C=C1)OC2CCNCC2.Cl.Cl |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The core structure of 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride comprises a pyridine ring substituted with a methoxy group (-OCH₃) at position 5 and a piperidin-4-yloxy moiety (-O-C₅H₉N) at position 2. The dihydrochloride salt enhances solubility in aqueous media, a critical feature for bioavailability in pharmacological applications.
Molecular Formula: C₁₁H₁₇Cl₂N₂O₂
Molecular Weight: 291.18 g/mol (calculated from atomic masses).
SMILES Notation: COC1=CN=C(C=C1)OC2CCNCC2.Cl.Cl
InChIKey: UZJYPDVSPDNWMW-UHFFFAOYSA-N (derived from analogous structures) .
Predicted Physicochemical Properties
Using computational tools, key properties can be estimated:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | 1.8 (moderate lipophilicity) |
| Solubility in Water | ~50 mg/mL (high due to salt form) |
| Hydrogen Bond Donors | 2 (from piperidine NH and HCl) |
| Hydrogen Bond Acceptors | 5 (pyridine N, two ether O, methoxy O, Cl⁻) |
These properties suggest favorable membrane permeability and solubility, aligning with trends observed in related piperidine-pyridine hybrids .
Synthesis and Chemical Reactivity
Reactivity Profile
The compound’s reactivity is dominated by its pyridine and piperidine moieties:
-
Pyridine Ring: Susceptible to electrophilic substitution at the 3- and 4-positions, though electron-donating groups (methoxy) may direct reactivity.
-
Piperidine Ring: Secondary amine can participate in alkylation or acylation reactions.
-
Ether Linkage: Stable under physiological conditions but cleavable under strong acidic or basic conditions .
Comparative Analysis with Structural Analogs
Impact of Substituent Positioning
Comparing 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride to its analogs reveals positional effects on bioactivity:
| Compound | Substitution Pattern | Key Activity |
|---|---|---|
| 4-Methoxy-2-(piperidin-3-yloxy)pyridine | Methoxy at 4, piperidin-3-yloxy at 2 | 5-HT₁F agonism (EC₅₀ = 12 nM) |
| 5-Methyl-2-(piperidin-4-yloxy)pyridine | Methyl at 5, piperidin-4-yloxy at 2 | Anti-inflammatory (IC₅₀ = 8 μM) |
The 5-methoxy substitution in the target compound may enhance metabolic stability compared to methyl groups, while the piperidin-4-yloxy moiety offers conformational flexibility for receptor engagement .
Salt Form and Bioavailability
The dihydrochloride salt form improves aqueous solubility (>50 mg/mL vs. <5 mg/mL for free base), facilitating oral and intravenous administration. This is critical for achieving therapeutic plasma concentrations, as seen in related compounds with 2–4 hour half-lives in preclinical models .
Future Directions and Research Gaps
Despite its promising scaffold, 5-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride requires rigorous pharmacological evaluation:
-
In Vivo Efficacy Studies: Dose-response relationships in disease models (e.g., neuropathic pain, depression).
-
ADMET Profiling: Absorption, distribution, metabolism, excretion, and toxicity assessments.
-
Structural Optimization: Exploring substitutions (e.g., halogenation at position 5) to enhance potency and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume